molecular formula C12H13ClFN B13612096 2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

Cat. No.: B13612096
M. Wt: 225.69 g/mol
InChI Key: BKYXWZNVVGHSPW-UHFFFAOYSA-N
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Description

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 929972-46-3) is a fluorinated aromatic amine derivative with the molecular formula C₁₂H₁₂FN·HCl and a molecular weight of 225.69 g/mol (calculated from free base: 189.23 g/mol + HCl) . The compound features a naphthalene ring substituted with a fluoroethylamine group, which confers unique electronic and steric properties. It is structurally distinguished by the fluorine atom at the β-position of the ethylamine chain, influencing its pharmacokinetic profile, including metabolic stability and lipophilicity.

Properties

Molecular Formula

C12H13ClFN

Molecular Weight

225.69 g/mol

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride

InChI

InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H

InChI Key

BKYXWZNVVGHSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluoronaphthalene Intermediate

A key precursor is 2-fluoronaphthalene, which can be prepared via a tosylate intermediate route avoiding hazardous diazo compounds:

Step Reaction Details
1 React 2-naphthol with para-toluenesulfonyl chloride (tosyl chloride) in the presence of a base catalyst to form 2-naphthyl tosylate ester. Conditions: 10–100 °C, 6–18 hours, molar ratio 1:1–3:2–6 (2-naphthol:tosyl chloride:base).
2 Purify the tosylate intermediate by acid elution, extraction with ethyl acetate, washing to neutrality, and drying.
3 React the tosylate with an inorganic fluoride source (potassium fluoride, sodium fluoride, or silver fluoride) in the presence of copper powder and a bidentate tertiary amine ligand (e.g., TMEDA, TEEDA) in a high-boiling aprotic solvent (e.g., tetramethylene sulfone, HMPA) at 100–200 °C for 2–8 hours under nitrogen atmosphere.
4 Isolate 2-fluoronaphthalene by filtration and extraction with hexane.

This method is industrially applicable, offering a short synthetic route with readily available materials and avoiding toxic reagents.

Introduction of the Ethanamine Side Chain

The fluorinated naphthalene intermediate undergoes nucleophilic substitution or side-chain functionalization to introduce the ethanamine group at the 1-position. A common approach involves:

  • Reacting 2-fluoronaphthalene with ethylamine or its derivatives under controlled conditions.
  • Catalysts or reaction conditions (temperature, solvent) are optimized to favor substitution at the appropriate position and minimize side reactions.
  • The reaction may proceed via a halogen exchange or amination mechanism, often facilitated by polar aprotic solvents and sometimes metal catalysts.

This step yields 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine, which is then converted into its hydrochloride salt by treatment with hydrochloric acid or gaseous HCl in an organic solvent to improve stability and crystallinity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Notes
1 2-Naphthyl tosylate ester 2-Naphthol + para-toluenesulfonyl chloride + base; 10–100 °C, 6–18 h Formation of tosylate intermediate
2 Purified tosylate Acid elution, ethyl acetate extraction, washing Purification step
3 2-Fluoronaphthalene Tosylate + KF/NaF/AgF + Cu powder + TMEDA + aprotic solvent; 100–200 °C, 2–8 h, N2 atmosphere Fluorination via nucleophilic substitution
4 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine 2-Fluoronaphthalene + ethylamine + catalyst/solvent; optimized temperature Amination step to introduce ethanamine group
5 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride Treatment with HCl (gaseous or solution) Formation of stable hydrochloride salt

Reaction Mechanisms and Considerations

  • Fluorination Step: The copper-catalyzed nucleophilic substitution involves displacement of the tosylate group by fluoride ion, facilitated by the bidentate amine ligand stabilizing the copper complex. The high-boiling aprotic solvent ensures sufficient reaction temperature and solubility.

  • Amination Step: The fluorinated aromatic compound reacts with ethylamine, likely via nucleophilic aromatic substitution or side-chain functionalization, introducing the ethanamine moiety. Reaction conditions are carefully controlled to prevent over-alkylation or side reactions.

  • Hydrochloride Formation: Protonation of the amine group with hydrochloric acid forms the hydrochloride salt, enhancing compound stability and crystallinity for easier isolation and handling.

Research Findings and Industrial Relevance

  • The described synthetic route offers a balance of safety, cost-effectiveness, and scalability, suitable for both laboratory and industrial production.

  • Avoidance of hazardous diazo compounds in fluorination improves environmental and operator safety.

  • The compound’s stability as a hydrochloride salt facilitates its use as an intermediate in medicinal chemistry and materials science.

  • Quality control measures, including purity assessment and structural verification (e.g., NMR, mass spectrometry), are critical to ensure reproducible results.

The preparation of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves a multi-step synthetic process starting from 2-naphthol, progressing through tosylate intermediate formation, copper-catalyzed fluorination to 2-fluoronaphthalene, and subsequent introduction of the ethanamine side chain. The final hydrochloride salt form offers enhanced stability and utility.

This methodology leverages industrially viable reagents and conditions, avoiding hazardous materials, and is supported by extensive research and optimization to ensure high yield and purity, making it a robust approach for producing this valuable fluorinated amine compound.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.

Scientific Research Applications

2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Studied for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties Evidence
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride C₁₂H₁₂FN·HCl 225.69 Naphthalen-1-yl, β-fluoroethylamine High lipophilicity due to naphthalene; fluorine enhances metabolic stability
2-(Naphthalen-1-yl)ethan-1-amine hydrochloride C₁₂H₁₄N·HCl 211.70 Naphthalen-1-yl, ethylamine (no fluorine) Lower polarity compared to fluoro analog; potential for faster metabolism
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride C₈H₉F₂N·HCl 209.62 4-Fluorophenyl, β-fluoroethylamine Reduced lipophilicity vs. naphthalene analog; dual fluorine enhances electronegativity
2-(2-Chloro-3-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.07 2-Chloro-3-fluorophenyl, ethylamine Halogenated aryl group increases steric bulk; potential for altered receptor binding
2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine hydrochloride C₁₈H₂₀FN₂O₄·HCl 398.82 Nitro, dimethoxy, fluorobenzyl substituents Polar nitro group may reduce CNS penetration; fluorobenzyl enhances selectivity
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₉H₁₀BrClF₃N 304.53 Bromo, trifluoromethyl groups High steric and electronic effects; likely low solubility in aqueous media

Structural and Functional Analysis:

Naphthalene vs. Naphthalene-containing analogs (e.g., 2-(naphthalen-1-yl)ethan-1-amine hydrochloride) lack the β-fluorine, which may result in faster metabolic degradation due to unhindered amine oxidation .

Fluorine Substitution: The β-fluoro group in the target compound stabilizes the amine against oxidative metabolism, a common issue in ethylamine derivatives .

Halogen and Functional Group Variations :

  • Chloro-fluoro substituents (e.g., 2-(2-chloro-3-fluorophenyl)ethan-1-amine hydrochloride) introduce steric hindrance, which may improve selectivity for hydrophobic binding pockets .
  • Polar groups like nitro (in 25N-NBF) or trifluoromethyl (in 2-[4-bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride) reduce CNS activity due to decreased blood-brain barrier penetration .

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s receptor binding or activity. Comparative studies with its non-fluorinated analog (2-(naphthalen-1-yl)ethan-1-amine hydrochloride) could clarify fluorine’s role in potency and selectivity .
  • Synthetic Challenges : Fluorination at the β-position requires specialized reagents (e.g., Selectfluor), as seen in related compounds .

Biological Activity

2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a naphthalene ring and a fluorine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is C12H13ClFNC_{12}H_{13}ClFN, with a molecular weight of 225.7 g/mol. Its CAS number is 2731007-53-5. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is primarily attributed to its ability to bind to specific proteins or enzymes, influencing their activity. The compound interacts with monoamine transporters (MATs), which are crucial for neurotransmitter regulation. In particular, it has been shown to affect the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) through in silico docking studies .

Biological Activity Overview

Research indicates that 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride exhibits significant activity against various biological targets:

Biological Target Activity Type Reference
DATInhibition
NETInhibition
SERTInhibition
Monoamine OxidaseInhibition

Case Studies

Several studies have explored the effects of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride on neuropsychiatric disorders:

  • Study on Depression Models : A study investigated the compound's potential as an antidepressant by assessing its impact on monoamine levels in animal models. Results indicated that it significantly increased serotonin and norepinephrine levels, suggesting potential therapeutic effects in depression .
  • Neurotransmitter Interaction Studies : Another study utilized in silico methods to analyze the binding affinity of this compound with various monoamine transporters. The findings demonstrated a higher affinity for DAT compared to NET and SERT, indicating its specificity towards dopamine regulation .
  • Fluorescence Microscopy Applications : Due to its unique fluorescent properties, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has been employed in fluorescence microscopy studies, aiding in the visualization of cellular processes involving neurotransmitters.

Comparative Analysis

When compared to similar compounds, such as naphthalene derivatives and other fluorinated amines, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride stands out due to its combination of structural elements that enhance its biological activity.

Compound Key Differences
1-NaphthylamineLacks fluorine; different reactivity
2-Fluoro-1-(naphthalen-1-yl)ethanolContains hydroxyl group; altered properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Alkylation : React naphthalen-1-yl precursors with fluoroethylating agents (e.g., 2-fluoroethyl halides) under basic conditions.

Reduction : Reduce intermediates (e.g., ketones or nitriles) to amines using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Salt Formation : Treat the free amine with hydrochloric acid to form the hydrochloride salt.
Optimization includes temperature control (0–5°C for sensitive steps), solvent selection (e.g., anhydrous THF for reduction), and purification via recrystallization .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine position on ethanamine, naphthalene ring protons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Match calculated and observed C, H, N, Cl, and F percentages.
  • HPLC/UPLC : Quantify purity using reverse-phase methods with UV detection (λ = 254 nm) .

Q. What are the critical stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Stability is influenced by:

  • Moisture : Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis.
  • Light : Use amber vials to avoid photodegradation of the naphthalene moiety.
  • Temperature : Long-term storage at –20°C; short-term use at 4°C.
    Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can chirality at the fluorine-bearing carbon be resolved, and what analytical techniques validate enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.
  • Crystallography : Solve crystal structures via SHELXL to confirm absolute configuration (e.g., Flack parameter analysis) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-predicted spectra for enantiomers.

Q. What strategies are effective in analyzing contradictory biological activity data across studies?

  • Methodological Answer : Address discrepancies by:

  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity (Ki values).
  • Functional Assays : Measure cAMP accumulation or calcium flux in cell lines expressing target receptors.
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., IC50 normalization) and validate via orthogonal methods (e.g., SPR or ITC) .

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to identify susceptible bonds (e.g., C–F cleavage under basic conditions).
  • MD Simulations : Model solvation effects in aqueous or organic solvents to predict hydrolysis rates.
  • In Silico Metabolite Prediction : Use software like Schrödinger’s Xenosite to identify potential Phase I/II metabolites .

Q. What advanced techniques characterize trace impurities or regioisomers in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry.
  • 2D NMR (COSY, NOESY) : Assign regioisomers by correlating naphthalene proton environments.
  • X-ray Powder Diffraction (XRPD) : Differentiate crystalline forms of impurities .

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